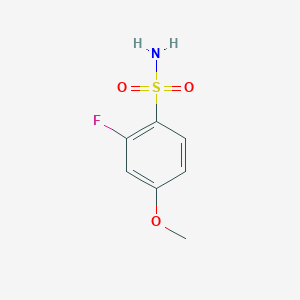

2-Fluoro-4-methoxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUSFJKIFZLDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342081-29-1 | |

| Record name | 2-fluoro-4-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and chemical biology. Historically, sulfonamides were among the first effective antimicrobial agents and paved the way for the antibiotic era. wikipedia.orgresearchgate.net Their utility has since expanded dramatically, and they are now integral components in a wide array of therapeutic agents.

The biological activity of sulfonamides is diverse, with applications including:

Antimicrobial agents: By acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, sulfonamides exhibit bacteriostatic properties. wikipedia.org

Diuretics: Thiazide and loop diuretics often contain a sulfonamide moiety, which is key to their function in promoting urination. wikipedia.org

Anticonvulsants: Certain sulfonamide-containing compounds are used to manage seizures. wikipedia.org

Anticancer agents: Sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme implicated in some cancers. researchgate.netajchem-b.com

Antidiabetic and Antiviral properties: Modified sulfonamides have shown potential in regulating blood sugar and combating viral infections. researchgate.netajchem-b.com

The sulfonamide group's ability to form stable complexes with metals and its role as a bioisostere for carboxylic acids further enhance its versatility in drug design. tandfonline.commdpi.com

Strategic Placement of Fluorine and Methoxy Groups in Aromatic Systems

The introduction of fluorine and methoxy (B1213986) substituents onto an aromatic ring, such as in 2-Fluoro-4-methoxybenzene-1-sulfonamide, is a deliberate strategy in modern medicinal chemistry to fine-tune a molecule's properties.

Fluorine's Impact: The inclusion of fluorine atoms in drug candidates is a widely used tactic to enhance various pharmacokinetic and physicochemical properties. nih.gov Due to its high electronegativity and small size, fluorine can: pharmacyjournal.orgresearchgate.netbenthamscience.com

Enhance metabolic stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation at that site. nih.gov

Improve membrane permeability: Fluorine can increase the lipophilicity of a molecule, aiding its passage through biological membranes. nih.govpharmacyjournal.org

Increase binding affinity: The electronic effects of fluorine can modulate the acidity and basicity of nearby functional groups, leading to stronger interactions with biological targets. nih.govpharmacyjournal.org

Alter conformation: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which can be crucial for its biological activity. pharmacyjournal.org

The Role of the Methoxy Group: The methoxy group (-OCH₃) is another valuable substituent in drug design, offering a different set of advantages. researchgate.netnih.gov It can:

Modulate lipophilicity: On an aromatic ring, the methoxy group has a near-zero lipophilicity, which can be advantageous when trying to avoid excessive lipophilicity that can negatively impact a drug's properties. tandfonline.comtandfonline.com

Engage in specific interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can participate in van der Waals interactions within a protein's binding pocket. tandfonline.com

Influence metabolic pathways: While the methoxy group itself can be a site of metabolism (O-demethylation), this can sometimes be leveraged in prodrug strategies. tandfonline.comtandfonline.com

The combination of a fluorine atom and a methoxy group on the same aromatic ring can therefore lead to a molecule with a finely tuned balance of metabolic stability, membrane permeability, and target-binding capabilities.

Benzenesulfonamide Scaffolds in the Scientific Literature

Established Synthetic Routes to the Core Aromatic Sulfonamide Scaffold

The construction of the this compound core is predominantly accomplished through electrophilic aromatic substitution, direct sulfonamidation, or via the synthesis and subsequent reaction of a sulfonyl chloride intermediate. Nucleophilic aromatic substitution, while a cornerstone of aromatic chemistry, is less commonly employed for the primary synthesis of this specific scaffold.

Electrophilic Aromatic Substitution Strategies

The introduction of the sulfonyl group onto the 3-fluoroanisole (B32098) ring is a classic example of electrophilic aromatic substitution (EAS). The orientation of the incoming electrophile is dictated by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the fluorine atom (-F).

The key electrophilic substitution reaction for this synthesis is chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H). The electrophile in this reaction is considered to be SO₂Cl⁺. stackexchange.com The reaction with 3-fluoroanisole leads to the formation of the sulfonyl chloride precursor, with the sulfonyl group being installed at the C4 position (para to the methoxy group) due to a combination of electronic and steric factors.

Table 1: Regiochemical Outcome of Electrophilic Aromatic Substitution on 3-Fluoroanisole

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Major Product Position for Sulfonation |

| Methoxy (-OCH₃) | 1 | Activating | Ortho, Para | 4 (para) |

| Fluoro (-F) | 3 | Deactivating | Ortho, Para | 4 (ortho to F, para to OMe) |

Data is inferred from established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally not a primary route for the synthesis of the this compound scaffold itself. This is because the starting material, 3-fluoroanisole, is not sufficiently electron-deficient to readily undergo nucleophilic attack by a sulfonamide precursor. SNAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups, which are absent in 3-fluoroanisole. However, once the strongly electron-withdrawing sulfonamide group is installed on the ring, it can activate the ring towards subsequent SNAr reactions, making this pathway relevant for the synthesis of derivatives, a topic beyond the scope of this section.

Direct Sulfonamidation Reactions and Conditions

Recent advances have enabled the direct introduction of a primary sulfonamide group onto electron-rich aromatic rings, bypassing the need for a sulfonyl chloride intermediate. A notable method involves a catalyst-free, direct aminosulfonylation utilizing a tert-butyl sulfonylcarbamate intermediate, generated in situ from tert-butyl chlorosulfonylcarbamate and a hindered base like diisopropylethylamine (DIPEA). chemrxiv.org

Given that 3-fluoroanisole is an electron-rich arene, this methodology presents a modern and efficient alternative to traditional chlorosulfonation. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. chemrxiv.org The proposed mechanism involves the electrophilic attack of the in situ-generated N-sulfonylamine on the electron-rich aromatic ring, followed by deprotection of the Boc group to yield the primary sulfonamide.

Reaction Scheme: Direct Aminosulfonylation 3-Fluoroanisole + tert-Butyl Chlorosulfonylcarbamate + DIPEA → N-Boc-2-fluoro-4-methoxybenzene-1-sulfonamide → this compound

This approach is advantageous as it avoids the harsh conditions and hazardous reagents associated with chlorosulfonic acid.

Synthesis of Precursors and Intermediates (e.g., sulfonyl chlorides)

The most traditional and widely used method for synthesizing this compound proceeds via a two-step sequence involving the synthesis of the corresponding sulfonyl chloride intermediate.

Step 1: Synthesis of 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride

This key intermediate is prepared by the chlorosulfonation of 3-fluoroanisole. sigmaaldrich.comchemicalbook.comchemimpex.com The reaction is typically carried out by treating 3-fluoroanisole with an excess of chlorosulfonic acid at low temperatures. The reaction generates the sulfonyl chloride as the major regioisomer. stackexchange.com This precursor is also commercially available from various suppliers.

Step 2: Conversion of the Sulfonyl Chloride to the Sulfonamide

The resulting 2-fluoro-4-methoxybenzene-1-sulfonyl chloride is then converted to the primary sulfonamide by reaction with an ammonia (B1221849) source. nih.gov This is a standard nucleophilic acyl substitution-type reaction at the sulfur center. Common reagents and conditions include aqueous or alcoholic ammonia, or ammonium (B1175870) hydroxide, often at room temperature or with gentle heating.

Table 2: Summary of Precursor Synthesis and Conversion

| Reaction Step | Starting Material | Reagent(s) | Key Intermediate | Product |

| 1. Chlorosulfonation | 3-Fluoroanisole | Chlorosulfonic Acid (ClSO₃H) | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | - |

| 2. Amination | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | - | This compound |

This table summarizes the well-established two-step synthesis route.

Advanced Synthetic Transformations for Structural Diversification

Once the this compound core is established, its structural diversification can be achieved through various modern synthetic methods. Carbon-carbon coupling reactions are particularly powerful for this purpose.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide. While the sulfonamide group itself is not typically the reactive handle for direct Suzuki coupling, derivatives of the core scaffold can be readily employed in such transformations.

For instance, if the synthesis starts from a halogenated 3-fluoroanisole, the halogen can be retained through the sulfonamide synthesis and then used as a handle for a subsequent Suzuki-Miyaura coupling. More advanced methods have shown that phenolic derivatives like aryl sulfamates can serve as effective coupling partners in nickel- or palladium-catalyzed Suzuki-Miyaura reactions. rsc.orgnih.govresearchgate.net This allows for the use of a hydroxyl group as a synthetic handle, which can be converted to a sulfamate.

Furthermore, the sulfonyl group itself can be the target. While challenging, methods have been developed for the Suzuki-Miyaura coupling of sulfonyl chlorides and related derivatives, effectively using the sulfonyl moiety as a leaving group to form biaryl compounds. mit.edunih.gov This desulfonative coupling provides a unique strategy for diversification.

Table 3: Potential Suzuki-Miyaura Coupling Strategies for Diversification

| Coupling Partner 1 (Derived from Scaffold) | Coupling Partner 2 | Catalyst System (Typical) | Resulting Bond |

| Bromo-2-fluoro-4-methoxybenzene-1-sulfonamide | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-Aryl |

| 2-Fluoro-4-methoxy-X-sulfamoylbenzene | Arylboronic acid | NiCl₂(PCy₃)₂ / Base | Aryl-Aryl |

| 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | Arylboronic acid | Pd Catalyst / Base | Aryl-Aryl (desulfonative) |

This table illustrates hypothetical but mechanistically plausible diversification strategies based on established Suzuki-Miyaura coupling methodologies.

Oxidation and Reduction Chemistry in Aryl Sulfonamide Synthesis

Oxidation and reduction reactions are fundamental transformations in the synthesis of aryl sulfonamides and their derivatives. Traditional synthetic routes often rely on the oxidation of precursors like thiophenols or sodium arylsulfinates to form the necessary sulfonyl intermediate prior to amination. nih.gov While effective, these methods can involve harsh reagents. thieme-connect.com

A more targeted application of oxidation can be seen in the derivatization of existing sulfonamides. For instance, in the synthesis of fluorinated cyclic sulfonamide derivatives, an aryl sulfonamide can be subjected to oxidation with a strong agent like potassium permanganate (B83412) (KMnO4). This specific step is designed to convert a methyl group on the aromatic ring to a carboxylic acid, which is a necessary precursor for a subsequent cyclization reaction to form a saccharin-like structure. nih.gov

Conversely, reduction reactions are also employed, such as the reduction of a nitro group on a sulfonamide-containing aromatic ring. In one synthetic pathway, a nitro-substituted aryl sulfonamide was reduced to the corresponding aniline (B41778) derivative using tin(II) chloride (SnCl2·H2O) under reflux conditions. nih.gov This transformation is crucial for creating an amino group that can be further modified, for example, through a Sandmeyer reaction to introduce other functionalities. nih.gov

Table 1: Examples of Oxidation/Reduction Reactions in Aryl Sulfonamide Synthesis

| Precursor Compound | Reagent(s) | Product Type | Purpose of Reaction | Reference |

|---|---|---|---|---|

| Aryl methyl sulfonamide | KMnO4 | Aryl carboxylic acid sulfonamide | Prepare for intramolecular cyclization | nih.gov |

| Nitro-aryl sulfonamide | SnCl2·H2O, EtOH | Amino-aryl sulfonamide | Introduce an amino group for further functionalization | nih.gov |

| Thiophenols / Sodium arylsulfinates | Oxidizing agents | Arylsulfonyl chlorides / intermediates | Formation of the core sulfonyl group for amination | nih.gov |

Regioselective Functionalization Approaches (e.g., C-H amidation)

Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is critical for developing structure-activity relationships in drug discovery. One powerful strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. C-H sulfonamidation, for example, is a modern strategy for synthesizing sulfonamides by directly forming an S-N bond at a C-H position, offering an efficient alternative to traditional cross-coupling methods. researchgate.net

Another advanced approach involves the iron-catalyzed three-component fluoroalkylarylation of enamides. nih.gov This method enables the simultaneous construction of two new bonds across a double bond, providing a modular route to build molecular complexity. nih.gov While not a direct C-H amidation of the this compound core, it represents a regioselective strategy for elaborating related structures to produce highly valuable γ-difluoroalkylated amines. nih.gov The reaction is notable for its mild conditions and tolerance for a variety of commercially available aryl Grignard reagents and fluoroalkyl halides. nih.gov

Formation of Cyclic Sulfonamide Derivatives

Cyclic sulfonamides, such as saccharins and related structures, are an important class of compounds with diverse pharmacological activities. nih.gov The synthesis of these derivatives often involves intramolecular cyclization of a suitably functionalized linear precursor.

A general pathway to a fluorinated cyclic sulfonamide can start with a sulfonyl chloride, such as 2-methyl-4-fluorobenzene-1-sulfonyl chloride. nih.gov The synthesis proceeds through several key steps:

Amination: The sulfonyl chloride is first converted to the corresponding sulfonamide (e.g., 2-methyl-4-fluorobenzenesulfonamide) using aqueous ammonium hydroxide. nih.gov

Oxidation: The methyl group on the aryl ring is then oxidized to a carboxylic acid using an oxidant like potassium permanganate. nih.gov

Cyclization: The resulting 2-carboxy-4-fluorobenzenesulfonamide is then cyclized using a strong acid, such as sulfuric acid, to yield the final fluorinated saccharin (B28170) derivative. nih.gov

This intramolecular condensation reaction forms the stable five-membered ring characteristic of saccharin-type structures. These cyclic sulfonamides serve as valuable scaffolds that can be further derivatized, for instance, by N-alkylation to explore structure-activity relationships for various biological targets. nih.govnih.gov

Enantioselective Synthesis and Stereochemical Control

Achieving stereochemical control is paramount in modern pharmaceutical synthesis, as different enantiomers of a chiral drug can have vastly different biological activities. In the context of sulfonamides, enantioselective synthesis can be approached through various catalytic methods.

Bifunctional organocatalysts, which possess both an acidic (hydrogen-bond donor) and a basic moiety, have proven effective in asymmetric catalysis. nih.gov For example, a novel bifunctional sulfonamide organocatalyst was developed for the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes. nih.gov This catalyst activates the electrophile through hydrogen bonding with the sulfonamide N-H protons while simultaneously activating the nucleophile via its basic amine group. nih.gov This dual activation model has successfully produced products with significant enantiomeric excess (ee). nih.gov

Table 2: Enantioselective Michael Addition using a Bifunctional Sulfonamide Catalyst

| Catalyst Type | Chiral Moiety | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Bissulfonamide | 1,2-diphenylethylenediamine | High | Low | nih.gov |

| Bissulfonamide | (1R,2R)-1,2-cyclohexanediamine | Reduced | up to 79% | nih.gov |

Beyond small molecule organocatalysts, biocatalysis using enzymes offers a powerful tool for asymmetric synthesis. Ene reductases have been employed for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, providing a biocatalytic route to chiral alkyl fluorides with high yield and selectivity. chemrxiv.org This highlights the potential of enzymatic methods for creating stereocenters in fluorinated molecules, a strategy applicable to the synthesis of chiral derivatives related to this compound.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies often involve a combination of kinetic experiments, trapping of intermediates, and computational analysis.

A plausible mechanism for the synthesis of proline-derived benzenesulfonamides from benzenesulfonyl azides involves the initial deprotonation of proline by a base, followed by the formation of a mixed anhydride (B1165640) intermediate. nih.gov The presence of key intermediates can be confirmed by techniques like HPLC-MS analysis of the reaction mixture at early time points. nih.gov Control experiments, such as the addition of radical scavengers like TEMPO, can help rule out free-radical pathways. nih.gov

Investigation of Transition States and Intermediates

The direct observation or trapping of transient intermediates provides strong evidence for a proposed reaction pathway. In a dual copper and visible-light-catalyzed S(O)2–N coupling reaction, a detailed mechanism involving several key intermediates has been proposed. nih.gov The process is initiated by the photoexcitation of an iridium photocatalyst, which then engages in two catalytic cycles. nih.gov

Key proposed intermediates in this system include:

Sulfonyl Radical (A): Formed via a single electron transfer (SET) process. nih.gov

Triplet Nitrene (B): Generated from an aryl azide (B81097) through an energy transfer process. nih.gov

Cu(III) Nitrene Intermediate (C): Formed by the trapping of the triplet nitrene by a Cu(I) catalyst. nih.gov

Subsequent steps involve the coupling of the sulfonyl radical with the copper-nitrene complex, followed by reductive elimination to yield the final sulfonamide product and regenerate the Cu(I) catalyst. nih.gov

Role of Catalysis in Benzenesulfonamide Synthesis

Catalysis is a cornerstone of modern sulfonamide synthesis, offering milder, more efficient, and selective routes compared to classical methods.

Transition Metal Catalysis: Copper-catalyzed cross-coupling reactions are widely used for forming the crucial S-N bond. thieme-connect.com For instance, the coupling of a substituted benzenesulfonamide with an amine can be achieved using a catalyst system of copper(I) iodide (CuI) with L-proline as a ligand. nih.gov Dual catalysis systems, combining a transition metal like copper with a photocatalyst, enable novel transformations under redox-neutral conditions. nih.gov

Organocatalysis: Non-metal-based organocatalysts provide an environmentally benign alternative. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, utilize hydrogen bonding to activate substrates and control stereochemistry. nih.govresearchgate.net These catalysts are particularly effective in asymmetric reactions, facilitating the formation of chiral products with high enantioselectivity. nih.gov

Photoredox and Electrochemical Catalysis: These emerging fields offer green and efficient alternatives. Visible-light-induced reactions can generate highly reactive intermediates like triplet nitrenes from stable precursors. nih.gov Electrochemical methods can also drive the synthesis of sulfonamides, avoiding the need for transition metals and harsh chemical oxidants. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H NMR, ¹³C NMR, or ¹⁹F NMR data has been found in published scientific literature for this compound. Therefore, a detailed analysis of chemical shifts, coupling constants, and signal multiplicities cannot be provided.

Specific experimental data is unavailable.

Specific experimental data is unavailable.

Specific experimental data is unavailable.

Vibrational Spectroscopy for Functional Group Identification

No experimental IR spectra for this compound are available in the searched scientific databases and literature. Consequently, a table of characteristic vibrational frequencies cannot be compiled.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While experimental mass spectrometry data detailing fragmentation patterns are not available, predicted data exists. PubChem provides calculated m/z values for various adducts of the molecule, which has a monoisotopic mass of 205.02089 Da. uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 206.02817 |

| [M+Na]⁺ | 228.01011 |

| [M-H]⁻ | 204.01361 |

| [M+NH₄]⁺ | 223.05471 |

| [M+K]⁺ | 243.98405 |

This predicted information can assist in identifying the molecular ion in a mass spectrum but does not provide insight into its fragmentation pathways, which are typically determined through experimental analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is essential for confirming the identity of a newly synthesized compound or for identifying unknown substances.

For this compound (C₇H₈FNO₃S), HRMS would be used to measure its exact mass. The theoretical monoisotopic mass of this compound can be calculated, and the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, would be expected to be very close to this calculated value, typically within a few parts per million (ppm). This high accuracy provides strong evidence for the compound's elemental composition.

Table 1: Illustrative HRMS Data for a Sulfonamide Compound (Note: Data for the specific target compound is not available. This table is for illustrative purposes only.)

| Parameter | Value |

| Compound Name | 4-Methoxybenzenesulfonamide |

| Molecular Formula | C₇H₉NO₃S |

| Theoretical Mass (M+H)⁺ | 188.0376 |

| Observed Mass (M+H)⁺ | 188.0374 |

| Mass Accuracy (ppm) | -1.1 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as many pharmaceutical compounds. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

ESI-MS is often used to determine the molecular weight of a compound. For this compound, this technique would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The resulting mass spectrum provides a rapid confirmation of the compound's molecular weight.

Table 2: Illustrative ESI-MS Data for a Sulfonamide Compound (Note: Data for the specific target compound is not available. This table is for illustrative purposes only.)

| Ion | Observed m/z |

| [M+H]⁺ | 188.1 |

| [M+Na]⁺ | 210.1 |

X-ray Crystallography for Three-Dimensional Molecular Architecture Determination

If a suitable crystal of this compound were grown, X-ray diffraction analysis would reveal its exact molecular structure. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions, which are unique to the crystalline form of the compound. This information is invaluable for understanding the molecule's stereochemistry and intermolecular interactions. The synthesis and crystallographic characterization of various sulfonamide derivatives have been reported, demonstrating the utility of this technique in unambiguously confirming their structures.

Table 3: Illustrative X-ray Crystallography Data for a Sulfonamide Derivative (Note: Data for the specific target compound is not available. This table presents typical parameters for a related compound.)

| Parameter | Value |

| Compound Name | N-allyl-N-benzyl-4-methylbenzenesulfonamide |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.6919 (18) |

| b (Å) | 10.5612 (10) |

| c (Å) | 8.1065 (8) |

| Volume (ų) | 1600.3 (3) |

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxybenzene 1 Sulfonamide Analogs

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of sulfonamide analogs. These methods allow for the calculation of various molecular descriptors that correlate with biological activity.

DFT has been successfully used to study sulfonamide derivatives, with methods like B3LYP functional and the 6-311G+(d,p) basis set being employed to optimize molecular structures and calculate quantum chemical parameters. Such calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the molecule's reactivity and kinetic stability. For instance, a lower HOMO-LUMO energy gap suggests higher reactivity.

Studies have shown that for various sulfonamide derivatives, quantum mechanical descriptors such as energy, entropy, polarity, and reactivity indices can effectively model their inhibitory activity against enzymes like carbonic anhydrase. The use of DFT is considered to yield more statistically accurate Quantitative Structure-Activity Relationship (QSAR) models compared to semi-empirical methods. These computational approaches help in elucidating the electronic features that govern the interactions between the sulfonamide molecule and its biological target.

Table 1: Key Quantum Chemical Descriptors in Sulfonamide Analog Analysis

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO Energy | Relates to the electron-donating ability of the molecule. | |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |

| Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and binding. | |

| Electron Affinity | Energy released when an electron is added to a neutral atom. |

| Ionization Potential | Energy required to remove an electron from a neutral atom. | |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a 2-Fluoro-4-methoxybenzene-1-sulfonamide analog, to its protein target.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on sulfonamide derivatives targeting carbonic anhydrase IX (a tumor-associated isozyme) have identified key interactions with active site residues like Gln92, Thr200, and His68. Similarly, docking has been used to study the binding of sulfonamides to the SARS-CoV-2 main protease (Mpro) and Dengue Virus NS5 RdRp inhibitors.

Following docking, MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability. MD simulations can confirm the stability of binding modes predicted by docking and provide insights into conformational changes in both the ligand and the protein upon binding. Analyses derived from MD simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, help to validate the docking results and provide a more detailed understanding of the interaction dynamics. For instance, a 100-nanosecond simulation can be performed to establish the stability of a sulfonamide inhibitor within the active site of its target enzyme.

In Silico Structure-Activity Relationship (SAR) Modeling and Prediction

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel analogs and guiding the rational design of more potent molecules.

QSAR models are developed by establishing a mathematical relationship between molecular descriptors (physicochemical, electronic, or structural properties) and the observed biological activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build these models. For sulfonamide derivatives, QSAR studies have successfully modeled their inhibitory activities against various targets, including carbonic anhydrase II and cancer cell lines.

Key findings from QSAR studies on sulfonamide analogs indicate that properties like molecular mass, polarizability, electronegativity, and partition coefficient (logP) are often crucial predictors of anticancer activity. The statistical validity and predictive power of a QSAR model are assessed using parameters like the correlation coefficient (R²) and the cross-validation correlation coefficient (R²cv). A robust QSAR model can then be used for virtual screening and the design of new derivatives with potentially enhanced efficacy.

Table 2: Common Molecular Descriptors Used in Sulfonamide QSAR Models

| Descriptor Type | Examples | Relevance | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describe electronic distribution and reactivity. | |

| Topological | Molecular connectivity indices | Quantify molecular shape and branching. | |

| Physicochemical | LogP, Molar refractivity | Relate to hydrophobicity and steric properties. |

| 3D Descriptors | Van der Waals volume | Describe the 3D structure of the molecule. | |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry also plays a role in understanding the chemical reactions used to synthesize sulfonamides. Theoretical calculations can elucidate reaction pathways, identify transition states, and determine reaction energetics, providing insights that can help optimize synthetic procedures.

The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. Theoretical calculations, such as those at the B3LYP/6-311G(d,p) level, can be used to compare the energetics of different synthetic routes. For example, calculations have shown that the reaction of an N-silylamine with a sulfonyl fluoride is more exothermic than with the corresponding sulfonyl chloride, which is attributed to the formation of a strong Si-F bond. This suggests that the sulfonamide formation is a kinetically controlled process.

Mechanistic proposals for sulfonamide synthesis often involve a one-step, SN2-type mechanism for the sulfonyl transfer. More recent, environmentally benign electrochemical methods for sulfonamide synthesis are also being investigated, with proposed mechanisms involving the oxidation or reduction of various compounds on an electrode surface. Computational modeling can help to validate these proposed mechanisms by calculating the energies of intermediates and transition states along the reaction coordinate.

Computational Predictions of Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead compounds. Computational models are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles and reduce late-stage failures.

A variety of software and web-based platforms, such as SwissADME and ADMETlab 2.0, are available to predict a comprehensive range of ADMET-related properties. These tools use predictive models trained on large datasets of experimental data to evaluate parameters like gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and various toxicity endpoints.

For sulfonamide analogs, in silico ADMET predictions are a standard component of the design and evaluation process. These predictions often assess compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five, which helps to estimate if a compound possesses properties that would make it a likely orally active drug in humans. The results of these predictions guide the selection of the most promising compounds for further synthesis and biological testing.

Table 3: Key ADMET Parameters Predicted Computationally

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed from the gut. | Essential for oral bioavailability. | |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | Crucial for CNS targets; undesirable for peripheral targets. | |

| CYP450 Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Important for assessing potential drug-drug interactions. | |

| hERG Inhibition | Predicts the potential for cardiotoxicity. | A critical safety endpoint. |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | An indicator of potential carcinogenicity. | |

Aqueous solubility and membrane permeability are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. Computational models are frequently used to predict these parameters.

The uptake of sulfonamides into cells can be modeled as a diffusion-like transport process for both the neutral and ionic forms of the molecule. The degree of ionization, which depends on the pKa of the sulfonamide and the pH of the environment, is a critical factor influencing membrane permeability. Generally, the neutral form of a drug is more lipid-soluble and permeates membranes more readily.

Models can simulate the ratio between intracellular and extracellular sulfonamide concentrations, providing an estimate of drug accumulation within target cells. For instance, the transcorneal permeability of sulfonamide carbonic anhydrase inhibitors has been shown to be roughly proportional to their lipid solubility. Computational tools can predict parameters such as the octanol-water partition coefficient (LogP) as an indicator of lipophilicity and Caco-2 cell permeability as a model for intestinal absorption. These predictions are vital for optimizing the pharmacokinetic profile of this compound analogs to ensure they can reach their site of action in effective concentrations.

Applications in Allied Scientific Disciplines

Material Science Applications of Aromatic Sulfonamide Derivatives

Aromatic sulfonamides are recognized for their ability to be incorporated into larger molecular structures, imparting specific desirable properties to materials such as polymers and coatings. Their rigid aromatic core and the hydrogen-bonding capability of the sulfonamide group contribute to thermal stability and ordered molecular arrangements.

The integration of aromatic sulfonamide moieties into polymer chains is a strategy for developing high-performance materials. Aromatic polyamides, for instance, are known for their exceptional mechanical strength and thermal resistance. researchgate.net The introduction of functional groups, such as the sulfonamide group, can modify the properties of these polymers, enhancing solubility, adhesion, and thermal stability. mdpi.com These functionalized polymers are suitable for specialized applications, including advanced composites for the aerospace industry, high-temperature insulation, and protective coatings. researchgate.netmdpi.com The presence of fluorine atoms, as in 2-Fluoro-4-methoxybenzene-1-sulfonamide, can further bestow properties like water and oil repellency and enhanced chemical resistance, making such derivatives candidates for developing specialized non-stick and protective coatings. mdpi.com

| Property | Contribution of Aromatic Sulfonamide Group | Potential Application |

|---|---|---|

| Thermal Stability | The rigid aromatic ring and stable S-N bond enhance resistance to thermal degradation. | High-temperature insulation, aerospace composites |

| Mechanical Strength | Interchain hydrogen bonding via the -SO₂NH₂ group increases polymer chain cohesion. | Advanced fabrics, bullet-proof armor researchgate.net |

| Solubility | Can be modified by incorporating bulky or asymmetric sulfonamide-containing groups to improve processability. | Membrane fabrication, solution-cast films |

| Adhesion | The polar sulfonamide group can improve adhesion to various substrates. | Specialty adhesives and coatings |

Agrochemical Research and Development

Sulfonamide derivatives have a significant history in the agrochemical sector due to their biological activity. They function by inhibiting essential biochemical pathways in weeds and plants, acting as effective herbicides and plant growth regulators.

A major class of herbicides, including the triazolopyrimidine sulfonamides (TSA) and sulfonylureas, has the sulfonamide functional group as a core component. nih.govnih.gov Their primary mode of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. nih.govresearchgate.net Since this enzyme is absent in animals, these herbicides exhibit low mammalian toxicity. nih.gov Sulfonamide herbicides are effective at very low application rates compared to older generations of herbicides. nih.gov Compounds like pyroxsulam (B39247) are systemic herbicides used for post-emergence weed control in cereal crops. researchgate.netawsjournal.org

Beyond herbicidal action, certain sulfonamide derivatives are investigated as plant growth regulators. nih.gov These compounds can influence various aspects of plant development, including seed germination, root elongation, and shoot development. nih.govresearchgate.net The mechanism often involves the inhibition of folate biosynthesis, a pathway essential for cell division and growth. nih.govresearchgate.net By interfering with the enzyme dihydropteroate (B1496061) synthase (DHPS), sulfonamides can disrupt normal plant development. nih.govresearchgate.net For example, the fluorinated sulfonamide Mefluidide is used to regulate vegetative growth and prevent seed head formation in turfgrass and other plants. nih.gov Research has also shown that some sulfonamides can prime the plant's immune system, increasing its resistance to bacterial pathogens without directly acting as a bactericide. nih.gov

| Application | Mechanism of Action | Examples | Key Findings |

|---|---|---|---|

| Herbicide | Inhibition of Acetolactate Synthase (ALS), blocking amino acid synthesis. nih.govresearchgate.net | Triazolopyrimidine sulfonamides, Sulfonylureas, Pyroxsulam. nih.govawsjournal.org | Effective at low application rates with low mammalian toxicity. nih.govnih.gov |

| Plant Growth Regulator | Inhibition of folate biosynthesis by targeting the DHPS enzyme, affecting cell division. nih.govresearchgate.net | Mefluidide. nih.gov | Can control vegetative growth and seed formation. nih.gov Seedling growth inhibition observed in various crops. nih.gov |

| Plant Immune Priming | Potentiates plant defense responses against pathogens without direct antimicrobial action. nih.gov | Sulfameter, Sulfamethoxypyridazine. nih.gov | Increases disease resistance in plants against both avirulent and virulent bacterial strains. nih.gov |

Radiochemistry and Isotopic Labeling for Research Probes

The labeling of bioactive molecules with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) is crucial for positron emission tomography (PET), a non-invasive imaging technique used in research and diagnostics. The sulfonamide group provides a stable anchor for attaching these isotopes to a target molecule.

Fluorine-18 Labeling: The most common method for introducing ¹⁸F into a molecule is through nucleophilic substitution, where a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or bromide) is reacted with [¹⁸F]fluoride. nih.gov This technique has been successfully applied to create ¹⁸F-labeled sulfonamide derivatives for use as PET imaging probes. nih.govnih.gov The synthesis involves preparing a suitable precursor and then performing the radiofluorination reaction, often automated on commercial synthesis modules to handle the short half-life of ¹⁸F (approx. 110 minutes). nih.gov The resulting radiolabeled sulfonamides can be used to study biological processes and the distribution of drugs in vivo. nih.govmdpi.com

Carbon-11 Labeling: Labeling with ¹¹C (half-life approx. 20 minutes) often involves the use of small, highly reactive ¹¹C-synthons like [¹¹C]carbon monoxide ([¹¹C]CO) or [¹¹C]methyl iodide. A developed methodology for ¹¹C-labeling involves a multicomponent reaction using a sulfonyl azide (B81097), an alcohol, and [¹¹C]CO to form ¹¹C-labeled sulfonyl carbamates. nih.gov This method has been applied to prepare biologically active molecules for PET imaging studies. nih.govnih.gov Such ¹¹C-labeled sulfonamide-based tracers allow for the non-invasive imaging and study of targets like the angiotensin II receptor and processes like apoptosis. nih.govnih.gov

| Isotope | Half-Life | Common Precursor | Labeling Method | Key Features |

|---|---|---|---|---|

| Fluorine-18 (¹⁸F) | ~110 minutes | Sulfonamide with a leaving group (e.g., Br, tosylate). nih.gov | Nucleophilic substitution with [¹⁸F]fluoride. nih.govnih.gov | Longer half-life allows for more complex synthesis and longer imaging times. |

| Carbon-11 (¹¹C) | ~20 minutes | Sulfonyl azide, aryl halides. nih.govd-nb.info | Carbonylative cross-coupling with [¹¹C]CO. nih.gov | Allows for labeling without altering the core structure of the parent molecule as carbon is ubiquitous. d-nb.info |

Applications in Molecular Imaging Research (excluding clinical diagnostics)

The chemical scaffold of this compound is a valuable structural motif in the development of novel radiotracers for molecular imaging research, particularly in the field of positron emission tomography (PET). Although the sulfonamide group itself may be modified or absent in the final tracer, the substituted phenyl ring is a key component that can be labeled with a positron-emitting radionuclide. These radiotracers are instrumental in non-invasive in vivo studies, allowing for the visualization, characterization, and quantification of biological processes at the molecular level in preclinical research models.

One prominent application of a derivative of this compound is in the investigation of neurological disorders. Researchers have developed a PET radioligand, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, for imaging the metabotropic glutamate (B1630785) receptor 2 (mGluR2). acs.org This receptor is a target for therapeutic intervention in several neuropsychiatric conditions. The radiotracer incorporates the 2-fluoro-4-methoxyphenyl group, which is radiolabeled with carbon-11 ([11C]), a positron emitter.

The synthesis of this PET tracer involves the use of a precursor containing the 2-fluoro-4-methoxyphenyl moiety, which is then subjected to O-[11C]methylation. acs.org The resulting radioligand allows for the non-invasive in vivo visualization and quantification of mGluR2 density and distribution in the brain. acs.org This is critical for understanding the role of these receptors in disease states and for the development of new drugs targeting the mGluR2 system. Such preclinical studies in animal models, like rats and non-human primates, are essential for evaluating the target engagement and dose occupancy of potential therapeutic agents before they can be considered for human trials. acs.org The development of such specific and high-affinity radiotracers is a significant area of research in neuroscience, aiming to provide tools to unravel the complex neurobiology of various brain disorders. frontiersin.org

The table below summarizes the key aspects of the aforementioned PET radioligand derived from the 2-fluoro-4-methoxyphenyl structure.

Table 1: Example of a PET Radioligand Incorporating the 2-Fluoro-4-methoxyphenyl Moiety

| Radioligand Name | Target | Radionuclide | Precursor Moiety | Research Application |

|---|

Development of Advanced Analytical Methods for Detection and Quantification

The detection and quantification of this compound, particularly in complex matrices such as biological samples or reaction mixtures, necessitates the use of advanced analytical techniques. While specific methods dedicated exclusively to this compound are not extensively detailed in publicly available literature, established methods for the analysis of sulfonamides and organofluorine compounds provide a robust framework for its determination.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamide derivatives. researchgate.netusda.gov For the detection and quantification of this compound, HPLC would likely be coupled with a variety of detectors. A diode-array detector (DAD) or a UV-Vis detector could be employed for quantification based on the compound's chromophore. usda.gov For enhanced sensitivity and selectivity, especially in complex biological samples, mass spectrometry (MS) is the detector of choice. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would offer high sensitivity and structural confirmation, making it ideal for trace-level analysis. nih.govresearchgate.net

Given the presence of a fluorine atom, specialized techniques for the detection of organofluorine compounds could also be adapted. Combustion ion chromatography (CIC) is a powerful method for the determination of total organic fluorine in a sample. tudelft.nl In this technique, the sample is combusted to convert all fluorine atoms into hydrogen fluoride, which is then quantified by ion chromatography. This method, however, is not specific to the parent compound and would measure all fluorine-containing organic molecules.

For the quantification of sulfonamides in various matrices, sample preparation is a critical step to remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique for the cleanup and pre-concentration of sulfonamides from complex samples prior to HPLC analysis. researchgate.net

The table below outlines the likely analytical methods that would be employed for the detection and quantification of this compound, based on established methodologies for related compounds.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Detector | Sample Preparation | Application |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) or UV-Vis | Solid-Phase Extraction (SPE) | Quantification in moderately complex samples. researchgate.netusda.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Solid-Phase Extraction (SPE) | Highly sensitive and selective quantification in complex matrices. nih.govresearchgate.net |

Q & A

Q. Q1 (Basic): What are the key considerations for optimizing the synthesis of 2-Fluoro-4-methoxybenzene-1-sulfonamide to ensure high yield and purity?

Methodological Answer :

-

Step 1 : Start with 2-fluorobenzenesulfonyl chloride as the precursor. Sulfonylation of 4-methoxyaniline under controlled pH (8–9) in aqueous conditions is critical to avoid over-acidification, which can lead to byproducts .

-

Step 2 : Monitor reaction temperature (typically 0–5°C) to prevent thermal degradation of the sulfonyl chloride intermediate.

-

Step 3 : Purify the product via recrystallization using ethanol/water mixtures. Purity can exceed 95% with melting points consistent with literature (e.g., 137–140°C for structurally analogous sulfonamides ).

-

Key Data :

Parameter Optimal Range pH 8–9 Temp. 0–5°C Yield 75–85%

Q. Q2 (Advanced): How can regioselectivity challenges during sulfonamide functionalization be addressed, particularly for introducing fluorine and methoxy groups?

Methodological Answer :

- Use directed ortho-metalation (DoM) strategies. The methoxy group acts as a directing group, enabling selective fluorination at the 2-position via electrophilic substitution.

- Example Protocol :

- Validation : Confirm regiochemistry via NMR and X-ray crystallography (as demonstrated for N-(4-Methoxyphenyl)benzenesulfonamide derivatives ).

Structural and Spectroscopic Characterization

Q. Q3 (Basic): What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer :

- NMR : Identify methoxy protons as a singlet at δ 3.8–4.0 ppm and aromatic protons split due to fluorine coupling (e.g., doublets at δ 7.2–7.8 ppm) .

- NMR : A singlet near δ −110 ppm confirms the absence of adjacent fluorine atoms .

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm) and C-F (1100–1200 cm) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide derivatives ).

Q. Q4 (Advanced): How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces.

- Key Findings :

- The electron-withdrawing sulfonamide group increases electrophilicity at the 4-methoxy position, favoring nucleophilic attack.

- Fluorine’s inductive effect stabilizes transition states, lowering activation energy by ~5 kcal/mol .

- Validation : Compare computed vs. experimental NMR shifts (error margin < 2 ppm).

Biological Activity and Mechanism

Q. Q5 (Basic): What in vitro assays are suitable for evaluating the bioactivity of this compound as a potential enzyme inhibitor?

Methodological Answer :

- Carbonic Anhydrase Inhibition :

- Use a stopped-flow CO hydration assay.

- IC values for sulfonamide derivatives typically range 10–100 nM, correlating with substituent electronegativity .

- Kinase Inhibition :

- Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization.

- Structural analogs show competitive inhibition with K < 1 µM .

Q. Q6 (Advanced): How do structural modifications (e.g., fluorination) impact the pharmacokinetic properties of sulfonamide derivatives?

Methodological Answer :

- Lipophilicity : Fluorination increases logP by 0.5–1.0 units, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability :

- Replace metabolically labile methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation.

- Half-life improvements (e.g., t from 2 h to 6 h in hepatic microsomes) .

Data Contradiction and Reproducibility

Q. Q7 (Advanced): How should researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer :

- Systematic Solubility Screen :

- Use HPLC to quantify solubility in DMSO, ethanol, and aqueous buffers (pH 1–10).

- Discrepancies often arise from crystallization vs. amorphous phase formation (e.g., 25 mg/mL in DMSO vs. 5 mg/mL in water) .

- Mitigation : Standardize solvent pre-saturation protocols and report polymorphic forms (e.g., anhydrous vs. hydrate) .

Advanced Applications

Q. Q8 (Advanced): Can this compound serve as a ligand in transition-metal catalysis for C–H activation?

Methodological Answer :

- Palladium-Catalyzed Systems :

- The sulfonamide’s NH group facilitates oxidative addition to Pd(0), enabling ortho-C–H arylation of arenes.

- Yields >80% achieved with electron-deficient aryl halides .

- Limitations : Fluorine’s steric bulk may hinder coordination in crowded catalytic sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.